molecular formula C9H11Cl2N B3193635 5-Chloro-indan-2-ylamine hydrochloride CAS No. 73536-86-4

5-Chloro-indan-2-ylamine hydrochloride

Cat. No.: B3193635
CAS No.: 73536-86-4
M. Wt: 204.09 g/mol
InChI Key: ABEAIAYICRWTCN-UHFFFAOYSA-N
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Description

5-Chloro-indan-2-ylamine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It is a derivative of indan, a bicyclic aromatic hydrocarbon, and contains a chlorine atom at the 5-position and an amine group at the 2-position

Mechanism of Action

Target of Action

It’s suggested that the compound may have potential applications in the synthesis of antidepressant molecules . Antidepressants often target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

Given its potential role in the synthesis of antidepressants , it may interact with neurotransmitter systems to modulate mood and emotional responses

Biochemical Pathways

If it’s involved in the synthesis of antidepressants , it might influence pathways related to neurotransmitter synthesis, release, reuptake, or receptor binding. These effects could lead to changes in neural signaling and ultimately influence mood and behavior.

Result of Action

If it’s involved in the synthesis of antidepressants , its action might result in altered neurotransmitter levels in the synaptic cleft, leading to changes in neural signaling and potentially influencing mood and emotional responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-indan-2-ylamine hydrochloride typically involves the chlorination of indan followed by amination. One common method includes the following steps:

    Chlorination: Indan is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom at the 5-position.

    Amination: The chlorinated indan is then reacted with ammonia or an amine source under high pressure and temperature to introduce the amine group at the 2-position.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chlorination and amination can improve efficiency and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-indan-2-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chlorine atom can be reduced to form the parent indan-2-ylamine.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium hydroxide, alkyl halides, or aryl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso-indan-2-ylamine, Nitro-indan-2-ylamine.

    Reduction: Indan-2-ylamine.

    Substitution: Hydroxy-indan-2-ylamine, Alkyl-indan-2-ylamine, Aryl-indan-2-ylamine.

Scientific Research Applications

5-Chloro-indan-2-ylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the function of amine-containing compounds in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-indan-1-ylamine hydrochloride
  • 5-Chloro-indan-2-ylamine
  • 5-Chloro-2,3-dihydro-1H-inden-2-amine hydrochloride

Uniqueness

5-Chloro-indan-2-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and amine groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEAIAYICRWTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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